ASP-1645
Description
Overview of ASP-1645's Significance in Biomedical Science
This compound is a bioactive chemical compound identified by the CAS number 1347392-70-4. medkoo.com Its chemical formula is C23H29FN2O4, and it has a molecular weight of 416.49 g/mol . medkoo.com The significance of this compound in biomedical science stems primarily from its core chemical structure, which features a quinoline (B57606) motif. Quinoline and its derivatives are recognized as "privileged structures" in medicinal chemistry, meaning they are capable of binding to a variety of biological targets and exhibiting a wide range of pharmacological activities. nih.gov
While specific research detailing the unique biological activities and therapeutic potential of this compound is not extensively available in public academic literature, its structural features suggest it is an area of active investigation. The exploration of novel quinoline derivatives like this compound is a crucial aspect of drug discovery, aiming to identify compounds with improved efficacy, selectivity, and pharmacokinetic properties. The scientific community's interest in this compound lies in its potential to contribute to the vast and ever-growing pipeline of quinoline-based compounds with therapeutic promise.
Table 1: Chemical Properties of this compound
| Property | Value |
|---|---|
| CAS Number | 1347392-70-4 |
| Chemical Formula | C23H29FN2O4 |
| Molecular Weight | 416.49 g/mol |
| IUPAC Name | (2S)-2-[[7-(cyclohexylamino)-1-cyclopentyl-6-fluoro-4-oxo-1,4-dihydroquinolin-3-yl]oxy]propanoic acid |
Data sourced from MedKoo Biosciences medkoo.com
Historical Context of Research on the Quinoline Core in Biological Systems
The quinoline core, a bicyclic aromatic heterocycle, has a rich and extensive history in the realm of biological and medicinal sciences. rsc.orgorientjchem.org Its journey began with the isolation of quinine (B1679958) from the bark of the Cinchona tree, a discovery that revolutionized the treatment of malaria. rsc.org This natural product, with its quinoline backbone, served as the foundational blueprint for the synthesis of a multitude of antimalarial drugs, including chloroquine (B1663885) and mefloquine. rsc.org
The versatility of the quinoline scaffold soon became apparent as researchers began to explore its potential beyond infectious diseases. In the mid-20th century, the discovery of nalidixic acid, a quinolone antibiotic, marked another significant milestone. researchgate.net This led to the development of a whole new class of synthetic antibacterial agents, the fluoroquinolones, which have become indispensable in treating a wide array of bacterial infections. rsc.org
Over the decades, the quinoline nucleus has been incorporated into a diverse range of therapeutic agents with various biological activities, including anticancer, anti-inflammatory, antiviral, and antihypertensive properties. nih.govorientjchem.org This historical success has firmly established the quinoline core as a cornerstone of medicinal chemistry, continually inspiring the design and synthesis of new bioactive molecules. researchgate.net
Rationale for Investigating this compound as a Bioactive Small Molecule
The rationale for investigating this compound as a bioactive small molecule is firmly rooted in the well-documented and diverse pharmacological potential of its core quinoline structure. rsc.orgorientjchem.org The quinoline scaffold provides a versatile platform for chemical modification, allowing for the fine-tuning of its biological activity. orientjchem.org The specific substitutions on the quinoline ring of this compound, including a fluoro group, a cyclohexylamino group, and a cyclopentyl group, are indicative of a targeted design to explore novel structure-activity relationships.
The investigation of new quinoline derivatives like this compound is driven by several key objectives in drug discovery. These include the desire to overcome drug resistance, a significant challenge with existing antimalarial and antibacterial agents. rsc.org Furthermore, the exploration of novel chemical space around the quinoline core can lead to the discovery of compounds with entirely new mechanisms of action or the ability to interact with novel biological targets. nih.gov The inherent "drug-like" properties of many quinoline derivatives, such as good oral bioavailability and metabolic stability, further enhance their appeal as candidates for drug development. Therefore, the investigation of this compound is a logical and scientifically-driven endeavor to expand the therapeutic potential of the quinoline class of compounds.
Structure
2D Structure
3D Structure
Properties
CAS No. |
1347392-70-4 |
|---|---|
Molecular Formula |
C23H29FN2O4 |
Molecular Weight |
416.5 g/mol |
IUPAC Name |
(2S)-2-[7-(cyclohexylamino)-1-cyclopentyl-6-fluoro-4-oxoquinolin-3-yl]oxypropanoic acid |
InChI |
InChI=1S/C23H29FN2O4/c1-14(23(28)29)30-21-13-26(16-9-5-6-10-16)20-12-19(18(24)11-17(20)22(21)27)25-15-7-3-2-4-8-15/h11-16,25H,2-10H2,1H3,(H,28,29)/t14-/m0/s1 |
InChI Key |
CRWGPQQAFJBINX-AWEZNQCLSA-N |
SMILES |
CC(C(=O)O)OC1=CN(C2=CC(=C(C=C2C1=O)F)NC3CCCCC3)C4CCCC4 |
Isomeric SMILES |
C[C@@H](C(=O)O)OC1=CN(C2=CC(=C(C=C2C1=O)F)NC3CCCCC3)C4CCCC4 |
Canonical SMILES |
CC(C(=O)O)OC1=CN(C2=CC(=C(C=C2C1=O)F)NC3CCCCC3)C4CCCC4 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
ASP-1645; ASP 1645; ASP1645; UNII-M5SN288R8N; |
Origin of Product |
United States |
Elucidation of Asp 1645 S Biological Activities and Mechanisms
Molecular Target Identification and Engagement
Identification of Primary Molecular Targets (e.g., P2Y12)
There is no available research to confirm the primary molecular targets of ASP-1645. While the user's prompt suggested P2Y12 as a potential target, no studies have been found to substantiate this or any other molecular interaction.
Ligand-Receptor Interaction Dynamics
Without identification of a molecular target, no information exists on the ligand-receptor interaction dynamics of this compound.
Structural Basis of Target Recognition and Binding Site Characterization
The structural basis for how this compound might recognize and bind to a biological target is unknown due to the absence of target identification and structural biology studies.
In Vitro Pharmacological Characterization of this compound
Cellular and Biochemical Assay Methodologies
No published studies describe the use of cellular or biochemical assays to characterize the pharmacological effects of this compound.
There is no data available from enzyme inhibition assays for this compound, and therefore, no corresponding data table can be generated.
Receptor Binding and Functional Activation Assays
No information is available regarding the specific receptors to which this compound binds or its functional activation profile in corresponding assays.
Cell-Based Functional Phenotypic Assays (e.g., cell proliferation, cell migration, cell invasion)
There are no published studies detailing the effects of this compound on cell proliferation, migration, or invasion.
Intracellular Signaling Pathway Analysis (e.g., calcium flux, reporter gene assays)
Data on the impact of this compound on intracellular signaling pathways, such as the induction of calcium flux or its activity in reporter gene assays, is not available in the current scientific literature.
Protein Expression Modulation and Localization Studies
There is no available research on how this compound may modulate the expression or subcellular localization of specific proteins.
Evaluation of this compound's Biological Activity in Specific Cellular Models
Anti-Inflammatory Cellular Mechanisms (e.g., P-selectin expression modulation)
Specific details on the anti-inflammatory mechanisms of this compound, including any potential modulation of P-selectin expression, have not been documented in published research.
Anti-Cancer Cellular Mechanisms
The cellular mechanisms through which this compound might exert anti-cancer effects are currently unknown, as no specific studies on this topic have been published.
Antimicrobial Cellular Mechanisms
There is no publicly available research detailing the antimicrobial cellular mechanisms of this compound. Studies that would typically investigate how a compound interacts with and neutralizes microbial pathogens—such as through cell wall disruption, inhibition of nucleic acid or protein synthesis, or other intracellular targeting—have not been published for this specific compound.
Preclinical In Vivo Efficacy Studies of this compound
Information regarding preclinical in vivo efficacy studies of this compound is not present in the available scientific literature. This includes the development of relevant disease models and the assessment of the compound's biological efficacy within those models.
Development and Validation of Relevant Disease Models
No published studies were found that describe the use of this compound in specific, validated animal models for cardiovascular disease, inflammatory conditions, or oncology.
Assessment of this compound's Biological Efficacy in Animal Models
Consistent with the lack of information on disease models, there is no data available on the biological efficacy of this compound in any animal models. Therefore, no research findings or data tables on its performance in cardiovascular, inflammatory, or oncology studies can be provided.
Inhibition of Platelet Aggregation In Vivo2.3.2.2. Reduction of Thrombus Formation In Vivo2.3.2.3. Modulation of Systemic Inflammatory Markers
Furthermore, no compound names related to this compound studies can be listed as no such studies were found.
Chemical Biology and Compound Optimization of Asp 1645
Structure-Activity Relationship (SAR) Studies of ASP-1645
Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry, aiming to elucidate the relationship between the chemical structure of a molecule and its biological activity collaborativedrug.comresearchgate.net. This analysis helps identify which specific structural characteristics are responsible for a compound's target biological effect, enabling modifications to enhance potency or selectivity collaborativedrug.comdndi.org. For this compound, SAR studies would systematically explore how changes to its quinoline (B57606) core and appended groups influence its therapeutic potential.
Rational Design and Synthesis of this compound Analogues
Rational design and synthesis of analogues involve a deliberate approach to create new compounds based on the known structure of a lead compound like this compound ijcce.ac.irmdpi.com. The quinoline ring system in this compound is a common scaffold, and its modification would be a key focus ontosight.ai. The process typically begins by identifying key pharmacophoric elements within this compound's structure that are critical for its interaction with a biological target. Analogues would then be designed by making specific changes to these elements or other parts of the molecule. This could include:
Modifications to the quinoline core : Altering substituents on the quinoline ring or modifying the ring system itself (e.g., bioisosteric replacements) to improve binding affinity or introduce new interactions.
Variations of the cyclohexylamino and cyclopentyl groups : Exploring different ring sizes, saturation levels, or the introduction of heteroatoms to optimize hydrophobic interactions or steric fit within a binding pocket.
Alterations to the propanoic acid moiety : Modifying the linker length or introducing different functional groups to influence solubility, metabolic stability, or interactions with specific amino acid residues of a target.
Stereochemical variations : Given the (2S)-configuration of this compound, synthesizing its (2R)-enantiomer or diastereomers would be crucial to assess the impact of stereochemistry on activity and selectivity, as biological interactions are often highly stereospecific ontosight.ai.
The synthesis of these rationally designed analogues would involve established organic chemistry reactions, ensuring that the desired structural changes are achieved with high purity and yield researchgate.netmdpi.com.
Computational Approaches in SAR Analysis
Computational approaches play an increasingly vital role in modern SAR analysis, allowing for the prediction and analysis of molecular properties and interactions without extensive experimental synthesis mdpi.comresearchgate.net.
Molecular Docking : This technique predicts the preferred orientation (binding mode) of a ligand (like this compound or its analogues) within the binding site of a target protein researchgate.netacs.org. By simulating the interaction between the compound and the target, molecular docking can provide insights into the specific amino acid residues involved in binding, the types of interactions (e.g., hydrogen bonds, hydrophobic interactions, π-stacking), and the relative binding affinities of different analogues researchgate.netneliti.com. This helps rationalize observed SAR trends and guide the design of new, more potent compounds.
Quantitative Structure-Activity Relationships (QSAR) : QSAR models establish mathematical relationships between the chemical structure (represented by molecular descriptors) and the biological activity of a series of compounds youtube.comresearchgate.net. By analyzing a dataset of this compound analogues with known structures and activities, QSAR models can be built to predict the activity of new, unsynthesized compounds collaborativedrug.com. This allows for the virtual screening of large chemical spaces and prioritization of compounds with predicted favorable properties, significantly reducing the time and cost associated with drug discovery mdpi.com. Various QSAR techniques, including 2D and 3D-QSAR (e.g., CoMFA, CoMSIA), can be employed to gain a more detailed understanding of the spatial and electronic requirements for optimal activity collaborativedrug.comneliti.com.
Lead Optimization Strategies for this compound
Lead optimization is a critical phase in drug discovery where a promising "hit" compound, such as this compound, is systematically refined to enhance its efficacy, reduce potential off-target effects, and improve its pharmacokinetic properties wuxibiology.comulisboa.ptnih.gov. The goal is to transform a biologically active lead into a drug candidate with a balanced profile suitable for clinical development wuxibiology.comcore.ac.uk.
Strategies for Enhancing Target Selectivity and Potency
Enhancing target selectivity and potency for this compound would involve several medicinal chemistry strategies:
Bioisosteric Replacement : Swapping functional groups with others that have similar electronic or steric properties but may offer improved metabolic stability, reduced toxicity, or enhanced binding mdpi.com. For this compound, this could involve replacing specific atoms or small groups on the quinoline, cyclohexylamino, or cyclopentyl moieties.
Scaffold Hopping : Replacing the entire quinoline core with a different chemical scaffold that maintains the desired biological activity but offers a distinct chemical space, potentially leading to improved properties or overcoming intellectual property issues mdpi.com.
Conformational Restriction : Introducing rigid elements into the flexible parts of this compound (e.g., the propanoic acid chain or the cyclohexylamino group) to lock it into a conformation favorable for target binding, thereby increasing potency and selectivity acs.org.
Modulation of Physicochemical Properties : Adjusting properties like lipophilicity (logP/logD), solubility, and pKa to optimize absorption, distribution, metabolism, and excretion (ADME) characteristics researchgate.netnih.govcore.ac.uk. For instance, fine-tuning the basicity of amine groups or the acidity of carboxylic acids can significantly impact membrane permeability and drug-target interaction researchgate.net.
These strategies are often applied iteratively, guided by SAR data, to achieve a desirable balance of properties.
Application of Advanced Methodologies in Lead Optimization
Advanced methodologies, particularly those leveraging artificial intelligence (AI), are increasingly being applied to streamline and accelerate the lead optimization process.
Generative AI for Structural Modification : Generative AI models, such as Variational Autoencoders (VAEs) and Generative Adversarial Networks (GANs), can be trained on vast datasets of chemical structures and their properties. For this compound, these models could:
Propose novel analogues : Generate entirely new molecular structures that are predicted to have improved potency, selectivity, or ADME properties, exploring chemical spaces that might not be intuitively accessible through traditional design ulisboa.pt.
Optimize specific properties : Use reinforcement learning to guide the generation of modifications that enhance specific desired characteristics, such as increased binding affinity or reduced off-target activity.
Suggest synthetic routes : Some generative models can also propose efficient and cost-effective chemical synthesis routes for newly designed compounds.
Machine Learning for Property Prediction : Machine learning algorithms can be trained to predict various drug-like properties (e.g., binding affinity, ADMET profiles, synthetic accessibility) based on molecular descriptors mdpi.com. This allows for rapid in silico filtering of a large number of potential this compound analogues, prioritizing only the most promising candidates for actual synthesis and testing, thereby saving significant time and resources.
Molecular Dynamics Simulations : AI can enhance molecular dynamics simulations, providing more accurate predictions of how this compound and its analogues behave in different physiological environments and interact with their targets over time. This dynamic perspective complements static docking studies by accounting for protein and ligand flexibility.
The integration of these advanced computational tools with experimental SAR studies enables a more efficient and data-driven approach to optimizing compounds like this compound, accelerating their progression towards clinical development.
Chemical Synthesis Methodologies for Optimized Analogues
The development of optimized analogues for chemical compounds like this compound is a critical aspect of chemical biology and drug discovery, aiming to enhance potency, selectivity, or pharmacokinetic properties. While the general principles of chemical synthesis involve various strategies for creating novel compounds and their derivatives, specific methodologies for the synthesis and optimization of this compound analogues are not extensively detailed in publicly available research. jocpr.comnih.govuniversiteitleiden.nlnih.govethz.chrsc.orgnorthwestern.eduresearchgate.net
Chemical Biology Tools and Methodologies Applied to this compound Research
Chemical biology employs a range of tools and methodologies to investigate biological processes at a molecular level, often using small molecules to perturb and understand complex cellular systems. While these techniques are broadly applicable to studying compounds with therapeutic potential, specific applications and detailed research findings concerning this compound using these advanced methodologies are not explicitly documented in the public domain based on the conducted searches.
Chemical Genetics Approaches
Chemical genetics is a powerful approach that utilizes small molecules to modulate the function of gene products, offering precise temporal and quantitative control over biological processes. ethz.chcore.ac.ukscholaris.ca This method is particularly valuable for dissecting complex cellular events and can circumvent limitations of traditional genetic methods, such as gene redundancy or lethality. ethz.chscholaris.ca A notable strategy within chemical genetics is the "bump-and-hole" approach, which involves engineering a protein to create a modified binding pocket ("hole") that can only accommodate a specific synthetic small molecule ("bump"), thereby allowing for selective modulation of that protein's activity. ethz.chcore.ac.uk This enables the study of individual protein functions within a superfamily where ATP-binding sites are highly conserved, as seen with protein kinases. core.ac.uk Despite its utility in understanding protein function and signaling networks, specific research findings detailing the application of chemical genetics approaches to this compound are not found in the current search results. ethz.chcore.ac.ukscholaris.canih.govcellularimaging.nlnih.gov
Proteomics and Metabolomics in Understanding this compound Effects
Proteomics and metabolomics are "omics" sciences that provide comprehensive insights into the dynamic protein and metabolite profiles within biological systems. scholaris.ca Proteomics focuses on the global study of protein structure, function, and interactions, allowing for the identification and quantification of thousands of proteins and their post-translational modifications. nih.govresearchgate.netscholaris.canih.govukbiobank.ac.uknih.gov It can be used to develop protein-network maps and identify protein expression changes in response to stimuli. scholaris.ca Metabolomics, one of the newest "omics" sciences, aims to determine the complete set of low molecular weight compounds (metabolites) in a sample at a specified time and under specific environmental conditions. universiteitleiden.nlnih.govukbiobank.ac.ukmdpi.comclinexprheumatol.orgclinexprheumatol.orgwakehealth.edursc.org Metabolites are direct products and substrates of enzymatic reactions, providing a close link to the phenotype of a cell. scholaris.ca Both techniques leverage advanced analytical platforms, primarily mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, to identify and quantify molecular changes. universiteitleiden.nlnih.govukbiobank.ac.ukmdpi.comclinexprheumatol.orgclinexprheumatol.orgwakehealth.edursc.org Integrated analysis of proteomics and metabolomics data can reveal altered biochemical pathways and potential biomarkers. universiteitleiden.nlnih.govukbiobank.ac.ukmdpi.comclinexprheumatol.orgclinexprheumatol.orgwakehealth.edursc.orgdanaher.com However, specific research findings detailing the use of proteomics or metabolomics to understand the effects of this compound are not publicly available in the retrieved information.
Advanced Cellular Imaging Techniques
Advanced cellular imaging techniques provide high-resolution visualization and analysis of cellular structures and dynamic processes within living cells and tissues. nih.govclinexprheumatol.orgrsc.orghoustonmethodist.orgnih.govnih.govprotein-cell.net These technologies include, but are not limited to, fluorescence microscopy, confocal microscopy (including spinning disk and resonant scanning confocal microscopy), live-cell imaging platforms, and super-resolution microscopy techniques like SIM and STORM. nih.govclinexprheumatol.orgrsc.orghoustonmethodist.orgnih.govprotein-cell.net These methods enable researchers to track dynamic cellular events such as cell division, migration, intracellular trafficking, and signaling, offering insights into cellular behavior in both physiological and pathological contexts. nih.govclinexprheumatol.orgrsc.orghoustonmethodist.orgnih.govprotein-cell.net The integration of light microscopy with electron microscopy (correlative light and electron microscopy, CLEM) allows for tracking structures in live cells and then capturing their ultrastructural details at high resolution. protein-cell.net While these techniques are indispensable for understanding molecular mechanisms in cells, specific studies or detailed research findings employing advanced cellular imaging to investigate this compound are not reported in the provided search results.
Activity-Based Protein Profiling
Activity-Based Protein Profiling (ABPP) is a powerful chemoproteomic technique that uses active site-directed chemical probes to monitor enzyme function directly in complex biological systems. nih.govclinexprheumatol.orgdanaher.comnih.govsioc-journal.cn Unlike traditional proteomic methods that measure protein abundance, ABPP directly assesses the functional state of enzymes by covalently labeling their active sites. nih.govclinexprheumatol.orgnih.govsioc-journal.cn Activity-based probes (ABPs) typically consist of a reactive group (warhead) that binds to the active site, a linker, and a reporter group (e.g., fluorescent dye or biotin) for detection and enrichment. nih.govclinexprheumatol.orgnih.govsioc-journal.cn This technique is valuable for discovering new drug targets, profiling the potency and selectivity of inhibitors, and assigning functions to uncharacterized enzymes. nih.govclinexprheumatol.orgnih.govsioc-journal.cn ABPP can be applied to various biological samples, including intact cells and animal models, and can be combined with mass spectrometry for quantitative analysis of labeled proteins. nih.govclinexprheumatol.orgdanaher.comnih.govsioc-journal.cn Despite its broad utility in chemical biology, specific research findings detailing the application of Activity-Based Protein Profiling to this compound are not found in the current search results. nih.govclinexprheumatol.orgdanaher.comnih.govsioc-journal.cn
Broader Implications and Future Research Trajectories of Asp 1645
Translational Potential of ASP-1645 in Disease Intervention4.2. Unexplored Biological Activities and Novel Therapeutic Avenues for ASP-16454.3. Advanced Methodologies for Future this compound Research4.3.1. Integration of Multi-Omics Data Analysis4.3.2. Development of Sophisticated In Vitro and In Vivo Disease Models4.4. Challenges and Opportunities in this compound Research and Development
No data tables or lists of compound names can be generated as no related compounds or research findings could be identified. Should information on "this compound" become publicly available in the future, a comprehensive article based on the provided outline could be revisited.
Q & A
Basic Research Questions
Q. What are the foundational methodologies for characterizing ASP-1645 in preclinical studies?
- Methodological Answer: Begin with structural elucidation via NMR and mass spectrometry, followed by pharmacokinetic profiling (e.g., bioavailability, half-life) in animal models. Use standardized protocols for toxicity assays, such as Ames tests for mutagenicity and in vitro hepatocyte assays for metabolic stability . Ensure data reproducibility by adhering to OECD guidelines for chemical testing.
Q. How should researchers design initial dose-response experiments for this compound?
- Use a multi-arm study design with logarithmic dose increments to identify the effective concentration (EC50) and toxic thresholds. Include positive/negative controls and blinded data collection to minimize bias. Statistical power analysis (e.g., G*Power software) should determine sample sizes to ensure validity .
Q. What literature gaps exist in the current understanding of this compound’s mechanism of action?
- Conduct a systematic review using PubMed and SciFinder, focusing on conflicting findings (e.g., contradictory kinase inhibition profiles in Zhang et al. vs. Patel et al.). Use tools like PRISMA for reporting gaps and prioritize studies that lack validation in secondary cell lines or in vivo models .
Advanced Research Questions
Q. How can researchers resolve contradictions in this compound’s reported efficacy across different cancer models?
- Perform meta-analysis of existing datasets to identify confounding variables (e.g., cell line genetic drift, assay sensitivity). Validate findings using orthogonal methods: compare 2D vs. 3D culture efficacy, or combine transcriptomic profiling (RNA-seq) with functional assays (e.g., apoptosis via flow cytometry) .
Q. What statistical approaches are optimal for analyzing high-dimensional data from this compound omics studies?
- Apply dimensionality reduction techniques (PCA, t-SNE) for exploratory analysis, followed by supervised machine learning (e.g., LASSO regression) to identify biomarkers linked to response. Address batch effects using ComBat or similar normalization tools. Report false discovery rates (FDR) and use permutation testing to confirm significance .
Q. How should researchers ethically validate this compound’s off-target effects in translational studies?
- Implement proteome-wide screening (e.g., thermal shift assays) to identify unintended targets. Adhere to IRB protocols for human tissue use and disclose all potential conflicts of interest in publications. Use platforms like STRING for pathway enrichment analysis to contextualize off-target risks .
Q. What strategies ensure reproducibility in this compound combination therapy trials?
- Standardize drug synergy calculations using the Chou-Talalay method (CompuSyn software) and validate results across independent labs. Publish raw data (e.g., dose matrices, response curves) in supplementary materials. Pre-register study designs on platforms like ClinicalTrials.gov to mitigate publication bias .
Methodological Frameworks
- For hypothesis formulation : Use the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine research questions .
- For data integrity : Archive raw datasets in FAIR-compliant repositories (e.g., Zenodo) and document metadata using ISA-Tab standards .
- For ethical compliance : Follow SP-44 to SP-48 guidelines (e.g., anonymize participant data, disclose funding sources) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
